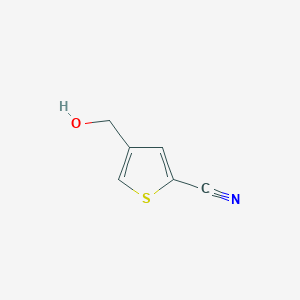
lactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
lactose is a disaccharide composed of two monosaccharides: gathis compound and glucose, linked by a β1-4 glycosidic bond . It is a derivative of this compound and is commonly found in milk and dairy products. This compound is known for its role in the development and nutrition of infants, as it is a significant carbohydrate in milk .
準備方法
Synthetic Routes and Reaction Conditions
lactose can be synthesized through enzymatic methods, particularly using lactobiose phosphorylase. This enzyme catalyzes the formation of lactobiose from this compound and inorganic phosphate . The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of lactobiose often involves the use of recombinant DNA technology to express lactobiose phosphorylase in microorganisms such as Bacillus subtilis . This method allows for high-yield production of lactobiose with high purity. The process includes fermentation, centrifugation, and purification steps to obtain the final product.
化学反応の分析
Types of Reactions
lactose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce lactobionic acid.
Hydrolysis: Enzymatic hydrolysis of lactobiose results in the formation of gathis compound and glucose.
Reduction: this compound can be reduced to form lactitol, a sugar alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Hydrolysis: Enzymes such as β-galactosidase are used under mild conditions (pH 6-7, 37°C) to hydrolyze lactobiose.
Reduction: Sodium borohydride is often used as a reducing agent in alkaline conditions.
Major Products
Oxidation: Lactobionic acid
Hydrolysis: Gathis compound and glucose
Reduction: Lactitol
科学的研究の応用
lactose has a wide range of applications in scientific research:
Biology: Plays a role in studying carbohydrate metabolism and its effects on microbial growth.
作用機序
lactose exerts its effects primarily through its fermentation by intestinal microbiota. In the colon, lactobiose is fermented to produce short-chain fatty acids and lactic acid, which lower the pH of the colon and promote the growth of beneficial bacteria . This selective modulation of bacterial growth helps maintain a healthy gut microbiome.
類似化合物との比較
Similar Compounds
Lactose: A disaccharide composed of gathis compound and glucose, similar to lactobiose but with a different glycosidic bond.
Lactulose: A synthetic disaccharide composed of gathis compound and fructose, used as a laxative and prebiotic.
Lactitol: A sugar alcohol derived from the reduction of this compound, used as a low-calorie sweetener.
Uniqueness of this compound
This compound is unique in its specific β1-4 glycosidic bond, which makes it a valuable substrate for studying β-galactosidase activity. Its role in promoting beneficial gut bacteria also sets it apart from other similar compounds .
特性
分子式 |
C12H22O11 |
|---|---|
分子量 |
342.30 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1 |
InChIキー |
GUBGYTABKSRVRQ-QKKXKWKRSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
melting_point |
201-202 °C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Chloronaphtho[2,1-b]benzofuran](/img/structure/B8805522.png)



![2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B8805563.png)
![5-(5-(Trifluoromethyl)pyridin-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B8805582.png)



